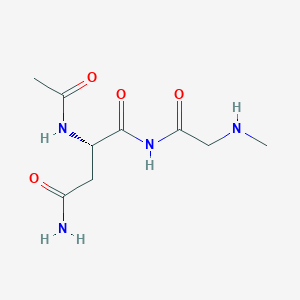

Acetyl-asparaginyl-methylglycinamide

Description

Cyclic Imide Intermediate Formation in Asparagine-Containing Peptides

The deamidation of Ac-Asn-Gly-NHMe has been extensively studied as a model for understanding the facile deamidation processes occurring in proteins, particularly at Asn-Gly sequences. This model compound undergoes spontaneous deamidation under physiological conditions, proceeding through a well-defined cyclic imide intermediate formation pathway. The process begins with the deprotonation of the backbone amide nitrogen at the (n+1) position, adjacent to the asparagine residue. This deprotonated nitrogen, now negatively charged, initiates a nucleophilic attack on the asparagine side-chain amide carbon, forming a cyclic tetrahedral intermediate.

The deamidation reaction in Ac-Asn-Gly-NHMe demonstrates remarkable autonomy, occurring spontaneously within hours to days at physiological temperature and pH. Studies comparing Ac-Asn-Gly-NHMe and Ac-Isn-Gly-NHMe (containing isoasparagine) have confirmed that both compounds converge to identical product distributions, providing definitive evidence for the cyclic imide intermediate mechanism. This finding is particularly significant as it establishes that regardless of the starting asparagine configuration, the reaction pathway funnels through the same cyclic intermediate structure.

The molecular requirements for cyclic imide formation include specific conformational arrangements that position the attacking nitrogen in proximity to the reactive carbonyl carbon. Computational studies have identified four to six key intermediate structures along the intrinsic reaction coordinate pathway, including proton transfer, transition-state formation, ring-closure, and ammonia-release steps. These steps collectively constitute the mechanistic foundation for understanding asparagine deamidation in more complex protein systems (Table 1).

Table 1: Critical Molecular Events in Cyclic Imide Formation During Deamidation

| Step | Molecular Event | Energetic Significance | Rate-Limiting at pH |

|---|---|---|---|

| 1 | Deprotonation of backbone NH | pKa dependent | Below 6.5 |

| 2 | Nucleophilic attack | Tetrahedral intermediate formation | 6.5-7.0 |

| 3 | Ring closure | Succinimide formation | Above 6.5 |

| 4 | Ammonia release | Leaving group departure | Neutral to alkaline |

The role of the glycine residue following asparagine is particularly noteworthy in this process. The absence of a side chain in glycine provides conformational flexibility that facilitates the nucleophilic attack geometry required for cyclization. This explains why Asn-Gly sequences in proteins are especially susceptible to deamidation, with rates significantly higher than those observed with other amino acids at the n+1 position.

Role of Succinimide Derivatives in Peptide Backbone Rearrangements

Once formed, the succinimide intermediate represents a critical junction point in the deamidation pathway, leading to significant peptide backbone rearrangements. The hydrolysis of this intermediate occurs at both amide bonds within the five-membered ring, resulting in a mixture of α-aspartyl and β-aspartyl (isoaspartyl) residues. Studies with Ac-Asn-Gly-NHMe have consistently demonstrated that this hydrolysis produces approximately 22% α-aspartyl and 78% β-aspartyl derivatives at alkaline pH. This non-random distribution has profound implications for protein structure and function.

The succinimide intermediate itself exhibits considerable reactivity, with measured half-lives for hydrolysis (2.3 hours) and racemization (19.5 hours) at 37°C and pH 7.4. This racemization process introduces additional structural complexity, generating a mixture of L and D isomers that further contributes to protein heterogeneity. The peptide Val-Tyr-Pro-Asn-Gly-Ala, which contains the same Asn-Gly motif as our model compound, demonstrates rapid deamidation with a half-life of only 1.4 days under physiological conditions.

The succinimide-mediated rearrangements fundamentally alter the protein backbone in several critical ways (Figure 1):

- The conversion from Asn to Asp/isoAsp introduces a negative charge

- The formation of isoAsp creates a β-linkage that extends the backbone by one methylene group

- Racemization generates D-amino acid residues in an otherwise L-amino acid polypeptide

- The altered backbone geometry disrupts secondary structure elements

These structural alterations can have devastating consequences for protein function, stability, and immunogenicity. Deamidated proteins often exhibit altered binding properties, decreased enzymatic activity, and increased susceptibility to proteolytic degradation. Some deamidated proteins become targets for the ubiquitin-proteasome system, suggesting that deamidation may serve as a molecular clock for protein turnover. Additionally, the accumulation of deamidated proteins has been implicated in several age-related diseases and disorders.

pH-Dependent Kinetics of Tetrahedral Intermediate Collapse

The deamidation reaction of Ac-Asn-Gly-NHMe exhibits remarkable pH dependence, with distinct mechanistic pathways predominating under acidic versus neutral-to-alkaline conditions. This pH dependency provides valuable insights into the reaction energetics and transition state structures. Studies examining the cyclization of similar compounds, such as Ac-Gly-Asn-Gly-Gly-NHMe, across the pH range 5.5-10.4 at 37°C, have revealed a mechanistic shift occurring around pH 6.5-7.0.

Under acidic conditions (pH < 6.5), the rate-determining step is the cyclization reaction itself—specifically, the formation of the tetrahedral intermediate through nucleophilic attack. This aligns with the observation that cyclization does not occur under nonaqueous conditions or at low pH in aqueous solution for peptides containing Asn-Gly sequences. The protonation state of the amide nitrogen is critical, as the deprotonated form acts as the nucleophile initiating ring formation.

As pH increases above 6.5, a mechanistic shift occurs wherein the removal of the leaving group (ammonia) through general-base catalysis becomes rate-limiting. This explains the observed increase in deamidation rates at higher pH values. The suggested mechanism involves a pre-equilibrium deprotonation of the NH group next to the Asn residue, followed by nucleophilic attack of the nitrogen atom on the carbonyl carbon of the Asn side chain.

The pH-rate profile for Ac-Asn-Gly-NHMe deamidation reveals several kinetic phases (Table 2):

Table 2: pH-Dependent Kinetic Parameters for Ac-Asn-Gly-NHMe Deamidation

| pH Range | Rate-Determining Step | Characteristic Constants | Catalysis Mode |

|---|---|---|---|

| <5.5 | Direct hydrolysis | Acid-catalyzed | Specific acid |

| 5.5-6.5 | Tetrahedral intermediate formation | Increasing with pH | General base |

| 6.5-8.0 | Leaving group departure | Plateau region | General base |

| >8.0 | Deprotonated cyclization | Accelerating | Specific base |

The kinetic analysis confirms that the tetrahedral intermediate collapse is highly sensitive to the surrounding proton environment. When the asparagine residue is replaced with an aspartic acid residue in similar peptide sequences, a 34-fold decrease in succinimide formation rate is observed. This dramatic difference highlights the distinctive reactivity of the asparagine side-chain amide compared to the aspartate side-chain carboxyl group, despite their structural similarities.

Solvent Effects on Nucleophilic Attack Geometries

The influence of solvent on the deamidation mechanism of Ac-Asn-Gly-NHMe provides crucial insights into the nucleophilic attack geometries and transition state stabilization. Computational studies have explored possible water-assisted mechanisms for both concerted and stepwise succinimide formation using methods such as B3LYP with the 6-31+G* basis set. These studies reveal that water molecules play multiple critical roles in facilitating the reaction.

Water can serve as both a proton donor and acceptor in the reaction pathway, creating hydrogen-bonding networks that stabilize reaction intermediates. The effect of solvent is particularly pronounced in stabilizing the intermediates, while the transition state energies are only slightly affected by solvent interactions. This differential solvation effect creates a unique reaction profile in aqueous environments compared to non-aqueous conditions.

A novel route leading to the succinimide intermediate via tautomerization of the Asn side chain amide functionality has been proposed based on computational modeling. This pathway offers an alternative mechanism that may operate under specific solvation conditions. Single point solvent calculations carried out using the integral equation formalism-polarizable continuum model (IEF-PCM) have provided quantitative insights into these solvent effects.

The nucleophilic attack geometry is significantly influenced by the solvent environment in several critical ways:

- Water molecules can form hydrogen bonds with the asparagine side chain, orienting it for optimal attack

- Solvation affects the electron density distribution in the peptide backbone, influencing its nucleophilicity

- Water-mediated proton shuttling can facilitate proton transfer steps during the reaction

- The dielectric properties of the solvent modulate charge separation in the transition state

Studies comparing the energetics of different mechanistic pathways have identified optimal attack angles and distances for the nucleophilic nitrogen. These geometric parameters vary depending on solvent accessibility and local environment, explaining why deamidation rates can differ significantly between identical sequences in different protein contexts.

Quantum mechanical/molecular mechanical (QM/MM) simulations of asparagine dipeptides have revealed that solvent accessibility strongly correlates with deamidation susceptibility. Peptides with greater solvent exposure demonstrate enhanced reactivity due to optimal nucleophilic attack geometries facilitated by water molecules. This explains why buried asparagine residues in folded proteins typically exhibit much slower deamidation rates compared to those in unstructured regions.

Propriétés

IUPAC Name |

(2S)-2-acetamido-N-[2-(methylamino)acetyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-5(14)12-6(3-7(10)15)9(17)13-8(16)4-11-2/h6,11H,3-4H2,1-2H3,(H2,10,15)(H,12,14)(H,13,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANMMOXHVPKEMX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909382 | |

| Record name | N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65438-10-0, 105217-43-4 | |

| Record name | Acetyl-asparaginyl-methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065438100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl-isoasparaginyl-methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105217434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-asparaginyl-methylglycinamide typically involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of asparagine are protected using suitable protecting groups to prevent unwanted side reactions.

Acetylation: The protected asparagine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with Methylglycinamide: The acetylated asparagine is coupled with methylglycinamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting groups are removed under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl-asparaginyl-methylglycinamide can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield asparagine, glycinamide, and acetic acid.

Oxidation: Oxidative cleavage of the acetyl group can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The acetyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

Hydrolysis: Asparagine, glycinamide, and acetic acid.

Oxidation: Asparagine, glycinamide, and oxidized products of the acetyl group.

Substitution: Substituted derivatives of this compound.

Applications De Recherche Scientifique

Acetyl-asparaginyl-methylglycinamide has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.

Biology: It serves as a substrate for enzymatic studies involving asparagine and glycinamide derivatives.

Industry: Used in the synthesis of specialized peptides and as a building block for more complex molecules.

Mécanisme D'action

The mechanism of action of acetyl-asparaginyl-methylglycinamide involves its interaction with specific molecular targets and pathways:

Enzymatic Hydrolysis: The compound can be hydrolyzed by enzymes such as peptidases, releasing asparagine and glycinamide, which can then participate in various metabolic pathways.

Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Isoforms

Acetyl-asparaginyl-methylglycinamide belongs to a class of acetylated amino acid derivatives. Below is a comparative analysis with related compounds:

Notes:

Physicochemical and Functional Differences

Solubility and Stability :

- This compound is moderately soluble in polar solvents (e.g., water, DMSO), whereas isoasparaginyl derivatives may show reduced solubility due to altered hydrogen-bonding patterns .

- Methylglycinamide-terminated peptides generally exhibit higher metabolic stability compared to free carboxylate analogues .

Critical Analysis of Discrepancies and Limitations

- CAS Number Conflicts: The dual CAS registrations (105217-43-4 vs. 65438-10-0) highlight inconsistencies in nomenclature for asparaginyl vs. isoasparaginyl configurations. Researchers must verify structural details when referencing this compound .

- Lack of Comparative Studies : Direct pharmacological or toxicological comparisons with analogues are scarce in published literature, limiting mechanistic insights.

Activité Biologique

Acetyl-asparaginyl-methylglycinamide (AAMG) is a synthetic peptide that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of AAMG, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

AAMG is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₄N₂O₃

- Molecular Weight : 174.20 g/mol

- IUPAC Name : N-acetyl-N'-methylglycinamide asparagine derivative

The biological activity of AAMG can be attributed to several mechanisms:

- Enzyme Inhibition : AAMG has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Receptor Interaction : Preliminary studies suggest that AAMG interacts with various receptors, potentially modulating signaling pathways associated with inflammation and immune response.

- Peptide Conformation : The conformational flexibility of AAMG allows it to adopt different structures that may enhance its binding affinity to target proteins.

Anti-inflammatory Effects

Research indicates that AAMG exhibits anti-inflammatory properties. In vitro studies demonstrated that AAMG reduced the production of pro-inflammatory cytokines in activated immune cells. For instance, a study found that AAMG significantly decreased interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.

Antioxidant Activity

AAMG's antioxidant capabilities were assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that AAMG effectively neutralizes free radicals, suggesting its potential as an antioxidant agent.

Neuroprotective Effects

In models of neurodegeneration, AAMG demonstrated protective effects against oxidative stress-induced neuronal death. This was evidenced by reduced apoptosis markers and improved cell viability in neuronal cell lines treated with neurotoxic agents.

Data Table: Biological Activities of AAMG

Case Study 1: In Vivo Efficacy in Inflammatory Models

A study conducted on mice with induced inflammation evaluated the therapeutic effects of AAMG. Mice treated with AAMG showed significant reductions in swelling and inflammatory markers compared to the control group. Histopathological analysis revealed decreased infiltration of immune cells in treated tissues.

Case Study 2: Neuroprotective Mechanism Investigation

In a model of Alzheimer's disease, AAMG was administered to transgenic mice. Behavioral assessments indicated improved cognitive function, while biochemical analyses showed reduced amyloid-beta plaque deposition in the brains of treated mice compared to untreated controls.

Q & A

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically analyzed?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS. Perform tissue distribution studies in animal models. If in vitro activity does not translate in vivo, evaluate whether the compound’s stability or membrane permeability is limiting (e.g., via PAMPA assays). Cross-reference findings with proteomics data to identify off-target interactions .

Q. What cross-disciplinary methodologies are effective for probing the mechanistic role of this compound in signaling pathways?

- Methodological Answer : Integrate transcriptomics (RNA-seq) with phosphoproteomics (TiO₂ enrichment + LC-MS) to map signaling cascades. Use molecular dynamics simulations to predict binding interfaces with target proteins. Validate hypotheses via surface plasmon resonance (SPR) for binding affinity measurements and X-ray crystallography for structural resolution .

Q. How should researchers design experiments to distinguish between random and systematic errors in this compound studies?

- Methodological Answer :

- Random Errors : Perform triplicate measurements and apply statistical tests (e.g., ANOVA) to assess variability. Use internal standards (e.g., stable isotope-labeled analogs) in LC-MS workflows.

- Systematic Errors : Calibrate instruments (e.g., NMR shimming, HPLC column conditioning) before each experiment. Validate analytical methods against reference materials. Document procedural deviations (e.g., temperature fluctuations) in lab notebooks .

Q. What strategies are recommended for validating contradictory data in this compound research?

- Methodological Answer : Conduct blinded reanalysis of raw data by independent labs. Compare results across orthogonal methods (e.g., SPR vs. ITC for binding assays). Publish negative results in supplementary materials to contextualize findings. Use meta-analysis frameworks to reconcile differences in published datasets .

Data Presentation and Reproducibility

Q. How can raw data from this compound experiments be standardized for reproducibility?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Provide detailed protocols for synthesis (e.g., reagent lot numbers, solvent purity) and analysis (e.g., instrument settings, software versions) in supplementary materials. Use open-source platforms (e.g., GitHub) to share code for data processing .

Q. What are the best practices for documenting methodological limitations in this compound studies?

- Methodological Answer : Include a dedicated "Limitations" section in manuscripts. Quantify detection limits (e.g., LOD/LOQ for assays) and discuss potential confounding variables (e.g., endotoxin contamination in cell cultures). Reference prior studies with similar constraints to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.